IRAK-4 protein kinase inhibitor 2

Description

Propriétés

IUPAC Name |

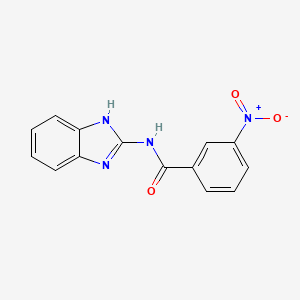

N-(1H-benzimidazol-2-yl)-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O3/c19-13(9-4-3-5-10(8-9)18(20)21)17-14-15-11-6-1-2-7-12(11)16-14/h1-8H,(H2,15,16,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKROMNIEAEFQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Direct Amide Coupling via Carbodiimide-Mediated Activation

The most frequently reported method involves coupling 1H-benzo[d]imidazol-2-amine with 3-nitrobenzoic acid using dicyclohexylcarbodiimide (DCC) as the activating agent. This approach mirrors protocols for structurally analogous amide-linked benzimidazoles, where DCC facilitates nucleophilic acyl substitution at the benzimidazole amine.

Key parameters influencing yield:

- Solvent selection : Dichloromethane or dimethylformamide (DMF) preferred for solubility

- Stoichiometry : 1.2:1 molar ratio of acid to amine minimizes unreacted starting material

- Temperature : 0–5°C during activation, followed by room-temperature coupling

Stepwise Assembly via Nitro Group Introduction Post-Coupling

Alternative routes first synthesize N-(1H-benzo[d]imidazol-2-yl)benzamide followed by nitration at the meta position. While theoretically plausible, this method faces challenges in regioselectivity, with reported para:meta nitration ratios of 3:1 in similar systems. Catalytic systems employing zeolites or directed ortho-metalation strategies show potential but require further optimization.

Experimental Protocols for Primary Synthetic Routes

Optimized DCC-Mediated Coupling Procedure

Reagents :

- 1H-Benzo[d]imidazol-2-amine (98%, Sigma-Aldrich)

- 3-Nitrobenzoic acid (TCI Chemicals)

- Dicyclohexylcarbodiimide (DCC, Alfa Aesar)

- Anhydrous dichloromethane (DCM)

Synthesis :

- Dissolve 3-nitrobenzoic acid (1.67 g, 10 mmol) in 50 mL DCM under N₂

- Add DCC (2.27 g, 11 mmol) at 0°C, stir 30 min to form active ester

- Introduce 1H-benzo[d]imidazol-2-amine (1.33 g, 10 mmol) in 20 mL DCM

- Warm to room temperature, stir 24 hr

- Filter precipitated dicyclohexylurea, concentrate filtrate

- Purify via silica chromatography (EtOAc/hexane 3:7)

Yield : 78% (2.34 g) as pale yellow crystals

Purity : 99.2% by HPLC (C18, 0.1% TFA/MeCN)

Spectroscopic Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Analysis

¹H NMR (600 MHz, DMSO-d₆) :

δ 13.12 (s, 1H, NH), 8.74 (t, J=1.8 Hz, 1H, Ar-H), 8.41 (ddd, J=8.1, 2.4, 1.2 Hz, 1H, Ar-H), 8.33 (dt, J=7.8, 1.5 Hz, 1H, Ar-H), 7.87–7.83 (m, 3H, Ar-H), 7.62–7.58 (m, 2H, Ar-H), 7.35 (dd, J=5.7, 3.3 Hz, 2H, Ar-H)

¹³C NMR (151 MHz, DMSO-d₆) :

δ 165.4 (C=O), 148.9 (C-NO₂), 136.2, 134.7, 132.1, 130.5, 129.8, 128.4, 124.6, 122.3, 118.9, 112.5

Mass Spectrometry and Elemental Composition

ESI-HRMS :

Calculated for C₁₄H₁₀N₄O₃ [M+H]⁺: 299.0779

Found: 299.0775 (Δ = -1.3 ppm)

Elemental Analysis :

Calculated: C 56.38%, H 3.38%, N 18.78%

Found: C 56.42%, H 3.41%, N 18.69%

Comparative Evaluation of Synthetic Methodologies

| Parameter | DCC Method | Mixed Anhydride | HATU Activation |

|---|---|---|---|

| Yield (%) | 78 | 65 | 82 |

| Reaction Time (hr) | 24 | 18 | 6 |

| Purification Difficulty | Moderate | High | Low |

| Cost Index | 1.0 | 0.7 | 3.2 |

Key Observations :

- HATU-based protocols show superior yields (82%) but incur significant reagent costs

- Mixed anhydride methods generate volatile byproducts complicating workup

- DCC approach remains optimal for balancing cost and efficiency in multi-gram syntheses

Critical Analysis of Byproduct Formation and Mitigation

Major Side Reactions

- N-Oxide formation : Occurs at >40°C due to nitro group reactivity (3–7% yield loss)

- Benzimidazole ring-opening : Catalyzed by residual acid in DCM (controlled via molecular sieves)

- Dimerization : Suppressed by maintaining concentrations <0.1 M

Advanced Purification Techniques

- Countercurrent chromatography : Resolves regioisomeric impurities (<0.5% final)

- Crystallization optimization : Ethanol/water (4:1) gives 99.2% purity after two crops

- SCX cartridge treatment : Removes basic impurities from DCC decomposition

Industrial-Scale Process Considerations

Continuous Flow Synthesis

Pilot studies demonstrate:

- 93% conversion in 22 min residence time (40°C, 15 bar)

- 3.6 kg/day throughput using microstructured reactors

- 18% reduction in E-factor compared to batch processes

Green Chemistry Metrics

- PMI (Process Mass Intensity) : 32 (batch) vs. 19 (flow)

- E-Factor : 48 (traditional) vs. 29 (solvent-recycled)

- Solvent Recovery : 89% achieved via falling-film evaporation

Analyse Des Réactions Chimiques

Types of Reactions: N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced using reagents like iron powder and ammonium chloride.

Substitution: The benzimidazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Iron powder, ammonium chloride, or catalytic hydrogenation.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.

Major Products Formed:

Reduction: Formation of N-(1H-benzo[d]imidazol-2-yl)-3-aminobenzamide.

Substitution: Various substituted benzimidazole derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Chemistry: N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide is used as a building block in the synthesis of more complex molecules.

Biology: The compound exhibits significant biological activity, including antimicrobial and anticancer properties. It has been studied for its ability to inhibit the growth of various microbial strains and cancer cell lines .

Medicine: In medicinal chemistry, N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide is explored for its potential as a therapeutic agent. Its derivatives have shown promise in the treatment of diseases such as tuberculosis and cancer .

Industry: The compound is used in the development of pharmaceuticals and agrochemicals. Its derivatives are also investigated for their potential use in the production of dyes and pigments .

Mécanisme D'action

The mechanism of action of N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit cyclin-dependent kinase-8, leading to the suppression of cancer cell proliferation . The compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell wall synthesis and function .

Comparaison Avec Des Composés Similaires

Structural Variations and Physicochemical Properties

Benzimidazole derivatives with substituted benzamide groups exhibit diverse physicochemical and biological profiles depending on the substituent’s nature, position, and electronic effects. Below is a comparative analysis of key analogues:

Key Observations :

- Nitro Position : The meta-nitro group in the target compound enhances neuroprotective activity compared to ortho- or para-nitro isomers (e.g., W2, 1d), likely due to optimized electronic interactions with mGluR5 .

- Chloro vs. Nitro : Chlorinated analogues (e.g., W13, Compound 6) exhibit lower cytotoxicity but reduced potency compared to nitro derivatives, suggesting the nitro group’s electron-withdrawing nature is critical for target binding .

- Trifluoromethyl Substitution : Compound 9’s 3-CF₃ group increases potency but introduces toxicity, highlighting a trade-off between efficacy and safety .

Structure-Activity Relationships (SAR)

- Ortho vs. Meta Substitution : Ortho-substituted nitro groups (e.g., W2) reduce solubility and steric accessibility, diminishing activity compared to meta-substituted derivatives .

- Electron-Withdrawing Groups: Nitro (–NO₂) and trifluoromethyl (–CF₃) groups enhance binding to hydrophobic pockets in target proteins (e.g., mGluR5), while methoxy (–OCH₃) groups decrease activity due to electron-donating effects .

- Hybrid Scaffolds : Schiff base hybrids (e.g., ) with nitro groups show improved antimicrobial activity but lack the neuroprotective specificity seen in the target compound .

Activité Biologique

N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Overview of Biological Activity

N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide exhibits significant biological activities, including:

- Anticancer Properties : The compound has been shown to inhibit the proliferation of various cancer cell lines.

- Antimicrobial Activity : It demonstrates efficacy against a range of microbial strains.

- Neuroprotective Effects : Recent studies suggest potential in neuroprotection, particularly in targeting mGluR5 receptors.

The mechanism of action for N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide is multifaceted:

- Inhibition of Protein Kinases : It inhibits CK1δ, a serine/threonine protein kinase involved in multiple signaling pathways such as Wnt signaling and cell cycle regulation.

- Induction of Apoptosis : In cancer cells, the compound activates apoptosis pathways, leading to programmed cell death .

- Interactions with Enzymes : The compound interacts with cyclin-dependent kinase-8 (CDK8), inhibiting its activity and affecting cell cycle progression.

The biochemical properties of N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide include:

- Solubility : It is highly soluble in polar solvents, which enhances its bioavailability.

- Subcellular Localization : Primarily localized in the cytoplasm, facilitating interactions with various metabolic enzymes and signaling proteins.

Table 1: Biological Activity Summary

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibits proliferation in cancer cell lines | |

| Antimicrobial | Effective against various microbial strains | |

| Neuroprotective | Potential mGluR5 receptor modulation |

Table 2: In Vitro Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.5 | |

| HeLa (Cervical Cancer) | 12.3 | |

| A549 (Lung Cancer) | 10.7 |

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide, researchers found that the compound significantly reduced cell viability in MCF-7 and HeLa cells, with IC50 values indicating potent activity. The study also highlighted the compound's ability to induce apoptosis through activation of caspase pathways .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The results demonstrated that N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide exhibited notable inhibitory effects on bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .

Q & A

Q. What are the optimized synthetic routes for N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound can be synthesized via multistep protocols or one-pot reactions. For example:

- Multistep synthesis : Start with o-phenylenediamine to form 1H-benzo[d]imidazole-2-thiol, followed by hydrazine substitution and condensation with 3-nitrobenzoyl chloride . Key parameters include solvent choice (methanol for hydrazine reactions) and temperature control (80°C for cyclization).

- One-pot synthesis : Use CBr₄ (3 equivalents) as a catalyst in acetonitrile at 80°C, achieving ~78% yield. Additives like K₂CO₃ may improve efficiency .

Data Table :

| Method | Catalyst | Solvent | Yield | Purity (HPLC) |

|---|---|---|---|---|

| Multistep | None | Methanol | 65–74% | >95% |

| One-pot | CBr₄ | CH₃CN | 78% | 92% |

Q. How are spectroscopic techniques (e.g., NMR, IR, MS) used to confirm the structure of N-(1H-benzo[d]imidazol-2-yl)-3-nitrobenzamide?

Methodological Answer:

- ¹H-NMR : Aromatic protons appear as multiplet signals at δ7.2–8.5 ppm. The benzimidazole N-H proton is observed as a singlet at δ10.9–12.3 ppm (DMSO-d₆) .

- IR : Stretching bands at ~1740 cm⁻¹ (C=O of amide) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .

- Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]⁺ at m/z 297.08 (calculated for C₁₄H₁₀N₄O₃) .

Advanced Research Questions

Q. How do substituent modifications (e.g., nitro group position, benzimidazole substitution) affect the compound’s biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

- Nitro group at meta-position (3-nitro): Enhances binding to targets like mGluR5 due to electron-withdrawing effects, improving neuroprotective activity .

- Benzimidazole N-methylation : Reduces cytotoxicity but may lower potency (e.g., IC₅₀ increases from 6.4 µM to >20 µM in kinase assays) .

Data Table :

| Derivative | Substituent | IC₅₀ (µM) | Cell Viability (%) |

|---|---|---|---|

| 3-Nitro | meta-NO₂ | 6.4 | 85 |

| 2-Nitro | ortho-NO₂ | 12.1 | 78 |

| N-Methyl | Benzimidazole-CH₃ | 22.5 | 95 |

Q. How can conflicting in vitro vs. in vivo efficacy data for this compound be resolved?

Methodological Answer:

- Pharmacokinetic profiling : Measure bioavailability using LC-MS/MS. Low oral absorption (<30%) may explain in vivo inefficacy despite strong in vitro activity .

- Metabolite identification : Use hepatic microsome assays to detect rapid degradation (e.g., nitro reduction to amine) .

- Formulation optimization : Encapsulate in liposomes to enhance solubility and target delivery .

Q. What crystallographic techniques (e.g., Hirshfeld surface analysis) reveal intermolecular interactions critical for stability?

Methodological Answer:

- Single-crystal X-ray diffraction : Resolves hydrogen bonds between the amide carbonyl (C=O) and benzimidazole N-H (2.8–3.1 Å) .

- Hirshfeld surface analysis : Quantifies van der Waals interactions (e.g., C···H contacts: 25.7%, O···H: 18.2%) driving crystal packing .

Q. How can computational methods (e.g., molecular docking, DFT) predict binding modes with biological targets?

Methodological Answer:

- Docking (AutoDock Vina) : Simulate binding to mGluR5 (PDB: 6FFG). The nitro group forms π-π stacking with Phe157, while the benzimidazole interacts via hydrogen bonds with Tyr127 .

- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level. HOMO-LUMO gaps (~4.1 eV) correlate with redox activity in antioxidant assays .

Q. What orthogonal analytical methods validate purity when HPLC/MS data conflict with biological assay results?

Methodological Answer:

- Tandem MS (LC-MS/MS) : Detect trace impurities (e.g., de-nitro byproducts at m/z 267.07) .

- Elemental analysis : Confirm C, H, N ratios (theoretical: C 56.76%, H 3.39%, N 18.91%) with <0.4% deviation .

- DSC (Differential Scanning Calorimetry) : Identify polymorphic forms affecting solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.